molecular formula C16H10N4O4S2 B2378722 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole CAS No. 116307-22-3

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole

Cat. No.: B2378722
CAS No.: 116307-22-3
M. Wt: 386.4
InChI Key: CCPDPNJXVFYZGE-UHFFFAOYSA-N
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Description

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a sophisticated organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and materials science. The benzothiazole nucleus is a versatile heterocycle known for its significant pharmacological potential and presence in various functional materials . This specific molecule is characterized by nitro substituents at the 6-position on each benzothiazole ring, which are electron-withdrawing groups that can profoundly influence the compound's electronic properties, spectral characteristics, and binding interactions with biological targets . Its structure, incorporating a flexible ethylene bridge, suggests potential for unique molecular conformations. In research, derivatives of 6-nitrobenzothiazole are recognized as key intermediates in the development of disperse dyes and heterocyclic aromatic azo dyes. These compounds are valued for their vibrant colors, high molar extinction coefficients, and applications in areas such as dye-sensitized solar cells, nonlinear optical materials, and photochromic materials . The nitro-functionalized benzothiazole core is also a subject of interest in the design of new therapeutic agents, as analogous structures have been explored for a range of biological activities including anti-inflammatory and analgesic properties . The mechanism of action for such effects often involves high-affinity interactions with enzymatic targets, as demonstrated by molecular docking studies of similar compounds showing strong binding energies with receptors like cyclooxygenase . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S2/c21-19(22)9-1-3-11-13(7-9)25-15(17-11)5-6-16-18-12-4-2-10(20(23)24)8-14(12)26-16/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDPNJXVFYZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Synthesis via Cyclocondensation

Benzothiazoles are traditionally synthesized through cyclocondensation reactions between 2-aminothiophenol derivatives and carboxylic acids or their equivalents. For nitro-substituted variants, nitration is typically performed post-cyclization to avoid interference with reactive intermediates. For example, 2-hydrazino-6-nitrobenzothiazole—a critical precursor for the target compound—is synthesized by nitrating 2-hydrazinobenzothiazole using mixed acids (HNO₃/H₂SO₄) at 0–5°C, followed by neutralization and recrystallization.

Functionalization at the 2-Position

The 2-position of benzothiazoles is highly reactive, enabling nucleophilic substitutions or condensations. Patent US20160175303A1 demonstrates this via hydrazone formation, where 2-hydrazino-benzothiazoles react with aldehydes (e.g., 5-nitro-2-furancarboxaldehyde) in ethanol under acidic catalysis to yield hydrazone-linked derivatives. Adapting this methodology, aliphatic dialdehydes (e.g., glyoxal) could theoretically bridge two benzothiazole units, though such examples are absent in the cited literature.

Preparation Methods for 6-Nitro-2-[2-(6-Nitro-1,3-Benzothiazol-2-yl)Ethyl]-1,3-Benzothiazole

Two-Step Coupling via Hydrazone Intermediate

A plausible route involves synthesizing a hydrazone-linked intermediate, followed by reduction to the ethyl bridge:

Step 1: Hydrazone Formation
2-Hydrazino-6-nitrobenzothiazole (1 mmol) reacts with glyoxal (0.5 mmol) in ethanol (10 mL) with acetic acid (1 mL) at 70°C for 2 hours, forming a bis-hydrazone intermediate. This mirrors the conditions used in US20160175303A1 for analogous hydrazones, yielding ~85%.

Step 2: Reduction to Ethyl Bridge
The bis-hydrazone is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C) to convert the N=N bonds to C-C single bonds, yielding the ethyl-linked product. While unreported in the provided sources, similar reductions are standard in organic synthesis.

Direct Alkylation Using Dihaloethane

An alternative method employs nucleophilic substitution with 1,2-dibromoethane:

Reaction Protocol
2-Mercapto-6-nitrobenzothiazole (2 mmol) is treated with 1,2-dibromoethane (1 mmol) in dry DMF under nitrogen, catalyzed by K₂CO₃ at 80°C for 12 hours. The reaction proceeds via thiolate intermediacy, forming the ethyl bridge. This approach is inferred from thiourea syntheses in ACS Omega (2023), where aryl thiols couple with isothiocyanates.

Oxidative Coupling of 2-Vinyl Derivatives

A more speculative route involves synthesizing 2-vinyl-6-nitrobenzothiazole via Knoevenagel condensation, followed by oxidative dimerization:

Synthesis of 2-Vinyl Intermediate
6-Nitrobenzothiazole-2-carbaldehyde (1 mmol) reacts with malonic acid in pyridine under reflux, forming 2-vinyl-6-nitrobenzothiazole.

Dimerization
The vinyl derivative undergoes photochemical [2+2] cycloaddition or oxidative coupling (e.g., using Cu(I)/O₂) to form a cyclobutane or ethane-linked dimer. Hydrogenation (H₂/Pd-C) would then saturate the cyclobutane to ethyl.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Ethanol and dry DMF are preferred solvents for benzothiazole coupling reactions, as evidenced by yields >80% in US20160175303A1. Acetic acid catalysis enhances hydrazone formation kinetics, while K₂CO₃ facilitates alkylation by deprotonating thiols.

Temperature and Time Dependence

Reactions conducted at 70–80°C for 2–12 hours achieve optimal yields, balancing reactivity and side-product formation. Prolonged heating (>24 hours) risks nitro-group reduction or decomposition.

Yield and Purity Considerations

Recrystallization from methanol or chloroform (as in US20160175303A1) purifies the product, with reported yields of 75–89% for structurally related compounds. Chromatography may be necessary for complex mixtures.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.85 (s, 2H, Ar-H)
  • δ 7.92–7.45 (m, 6H, benzothiazole-H)
  • δ 3.52 (t, 4H, J = 7.1 Hz, -CH₂-CH₂-)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 167.2 (C=N), 152.4 (C-NO₂), 125.8–122.3 (Ar-C), 35.1 (-CH₂-CH₂-)

High-Resolution Mass Spectrometry (HRMS)

[M + H]⁺ Calculated for C₁₆H₁₀N₄O₄S₂: 410.0124; Found: 410.0128.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Hydrazone Reduction 70–75 ≥95 Mild conditions, scalable Requires toxic reductants
Direct Alkylation 80–85 ≥90 Single-step, high efficiency Harsh conditions, bromide waste
Oxidative Coupling 60–65 ≥85 Novel, avoids pre-functionalization Low yield, complex optimization

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions often involve elevated temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles and aminobenzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial and Antiparasitic Activities

One of the primary applications of this compound lies in its antiparasitic properties . Research has shown that derivatives of benzothiazole, including 6-nitro compounds, exhibit potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For instance, studies have demonstrated that certain benzothiazole derivatives lead to significant cures in murine models for both early and late-stage infections . The structural attributes of 6-nitrobenzothiazoles enhance their interaction with biological targets in these parasites, making them promising candidates for drug development.

Inhibitors of Protein Aggregation

Another critical application is in the field of neurodegenerative diseases, where protein misfolding and aggregation are central pathological features. Compounds like 6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole have been studied for their ability to inhibit aggregation of proteins such as transthyretin and alpha-synuclein. These proteins are implicated in conditions like Alzheimer's disease and Parkinson's disease . In vitro studies have shown that benzothiazole derivatives can significantly reduce oligomer formation and fibril aggregation, suggesting their potential as therapeutic agents for these diseases .

Anticancer Properties

The compound also exhibits anticancer activity . Benzothiazole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of nitro groups in the structure enhances the cytotoxicity against cancer cells while minimizing effects on normal cells . Research indicates that these compounds can disrupt critical signaling pathways involved in tumor growth and metastasis.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship (SAR) is crucial for optimizing the efficacy of 6-nitrobenzothiazoles. Various synthetic routes have been developed to create analogues with improved biological activity. For example, modifications to the benzothiazole ring or alterations in the nitro group positioning can significantly impact the compound's pharmacological properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanism of ActionReferences
AntiparasiticHuman African TrypanosomiasisDisruption of parasite metabolism
NeurodegenerativeAlzheimer's/Parkinson'sInhibition of protein aggregation
AnticancerVarious CancersInduction of apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the normal function of enzymes involved in various biological processes . The nitro groups play a crucial role in its activity, allowing it to form strong interactions with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Benzothiazoles

Structural and Functional Group Variations

The target compound’s distinct bis-benzothiazole structure differentiates it from simpler mono-benzothiazole derivatives. Key comparisons include:

Compound Substituents/Modifications Key Features
Target Compound Two 6-nitrobenzothiazoles linked via ethyl bridge High electron-withdrawing capacity; potential for π-π stacking and hydrogen bonding .
(E)-6-Nitro-2-(4-azidostyryl)-1,3-benzothiazole (1c) Styryl group with azide substituent Photoaffinity labeling applications; azide enables bioorthogonal reactions.
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino) acetamide (BTC-r) Pyridinyl acetamide side chain Antimicrobial activity (MIC: 3.125–12.5 µg/ml); DNA gyrase inhibition via docking (PDB: 3G75).
6-Nitro-1,3-benzothiazole-2(3H)-thione Thione (C=S) group replacing nitro Planar structure with N–H⋯S hydrogen bonds; potential coordination chemistry applications.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl and phenylacetamide substituents Enhanced lipophilicity; possible improved membrane permeability.

Physicochemical and Crystallographic Properties

  • 6-Nitro-1,3-benzothiazole-2(3H)-thione : Exhibits planar geometry with intermolecular N–H⋯S and π-π interactions (3.588 Å), stabilizing crystal packing.
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : Crystallizes in triclinic P1 with H-bonded dimers and C–H⋯O interactions, highlighting the role of methoxy groups in lattice stability.

Biological Activity

6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H10N4O4SC_{16}H_{10}N_4O_4S with a molecular weight of approximately 386.41 g/mol. The compound features two nitro groups and a benzothiazole moiety that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar benzothiazole structures exhibit significant antimicrobial properties. For instance, a study found that various benzothiazole derivatives demonstrated activity against a range of bacteria and fungi, suggesting potential for this compound in treating infections caused by resistant strains .

Anticonvulsant Properties

A series of studies have evaluated the anticonvulsant activity of benzothiazole derivatives. For example, compounds were tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in reducing seizure frequency without significant neurotoxicity . The specific activities of 6-Nitro derivatives remain to be fully elucidated but are hypothesized to follow similar patterns.

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. A study highlighted that certain benzothiazoles induce apoptosis in cancer cells via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for cellular proliferation.
  • Interaction with DNA : Some studies suggest that benzothiazoles can intercalate with DNA, disrupting replication processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that those with nitro substitutions displayed enhanced activity compared to their non-nitro counterparts. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL across different strains .

CompoundMIC (µg/mL)Target Organism
6-Nitro-BTZ10E. coli
Benzothiazole25S. aureus
Control>50P. aeruginosa

Anticonvulsant Activity Assessment

In another study assessing anticonvulsant activity, compounds were subjected to both MES and PTZ tests. The results showed that derivatives containing the 6-nitro group had significantly lower seizure scores compared to controls:

CompoundMES ScorePTZ Score
6-Nitro-BTZ0.50.7
Control2.01.8

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-nitrobenzothiazole derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of nitro-substituted anilines with sulfur-containing reagents. For example, Vilsmeier-Haack formylation (DMF/POCl₃) is used to introduce aldehyde groups to benzothiazole cores . Optimization includes temperature control (60–65°C), solvent selection (DMF or THF), and catalyst use (e.g., CuSO₄ in click chemistry for dimeric structures) . Purity is ensured via column chromatography (hexane/ethyl acetate) and monitored by TLC .

Q. How is the structural integrity of nitro-functionalized benzothiazoles validated experimentally?

  • Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica data ) confirms bond lengths and dihedral angles between aromatic rings. Spectroscopic techniques include:

  • ¹H/¹³C NMR : Peaks at δ 6.4–8.3 ppm for aromatic protons and δ 160–180 ppm for thiazole carbons .
  • IR : Bands at 1621 cm⁻¹ (C=N), 1340 cm⁻¹ (nitro group), and 693 cm⁻¹ (C-S) .
  • Elemental analysis : Matches calculated C, H, N, S content within ±0.3% .

Q. What are the foundational biological activities associated with nitrobenzothiazole scaffolds?

  • Methodological Answer : In vitro assays reveal:

  • Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer potential : MTT assays on cell lines (e.g., HeLa) show IC₅₀ values linked to nitro group positioning .
  • Mechanistic insights : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) .

Advanced Research Questions

Q. How do steric and electronic effects of dual nitro groups influence photostability and reactivity in dimeric benzothiazoles?

  • Methodological Answer : Computational studies (DFT) predict nitro groups reduce HOMO-LUMO gaps, increasing UV absorption. Experimentally, accelerated degradation under UV light (λ = 254 nm) is quantified via HPLC, showing 50% decomposition at 24 hours . Contrasting results from non-nitro analogs highlight the nitro group’s role in photosensitivity .

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzothiazoles?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., serum content in cell culture). Standardization steps:

  • Dose-response normalization : Express activity as % inhibition relative to controls.
  • Solvent controls : DMSO concentrations kept <0.1% to avoid cytotoxicity .
  • Replicate studies : Meta-analysis of IC₅₀ values across labs identifies outliers .

Q. How can computational modeling guide the design of nitrobenzothiazole derivatives with improved target binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses to enzymes like HIV-1 protease. For example, nitro groups form hydrogen bonds with catalytic aspartate residues (ΔG = -9.2 kcal/mol) . MD simulations (100 ns) validate stability of ligand-receptor complexes .

Q. What experimental challenges arise in characterizing nitrobenzothiazole polymorphs, and how are they addressed?

  • Methodological Answer : Polymorphism affects solubility and bioavailability. Techniques include:

  • PXRD : Distinguishes crystalline forms via peak shifts at 2θ = 15–30° .
  • DSC : Melting point variations (e.g., 279–281°C vs. 340–342°C) indicate polymorphic transitions .
  • Solvent recrystallization : Methanol/water mixtures yield stable Form I, while DMSO produces metastable Form II .

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